

## miR-143 expression in different human tissues

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to miR-143 Expression in Human Tissues

#### Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] It is recognized as a significant tumor suppressor in a variety of cancers, including solid tumors and B-cell malignancies.[1][2] The deregulation of miR-143 is frequently observed in human cancers, where its aberrant expression is linked to uncontrolled cell proliferation, metastasis, and impaired cell cycle control.[1] Mature forms, miR-143-3p and miR-143-5p, are derived from the pre-miRNA-143 and are expressed in most human tissues, although their sequences and target mRNAs differ. [1][3] This guide provides a comprehensive overview of miR-143 expression across various human tissues, details the experimental protocols for its detection, and explores its role in key signaling pathways.

# Data Presentation: miR-143 Expression in Human Tissues

The expression of miR-143 varies across different human tissues, generally showing high abundance in mesenchymal cells like fibroblasts and smooth muscle cells, rather than epithelial cells.[4] In prostate tissue, for instance, miR-143 levels are significantly higher in the stroma compared to the epithelium.[5] Its expression is often downregulated in cancerous tissues compared to their normal counterparts.[3][6]



The following table summarizes the relative expression levels of miR-143 in various normal human tissues based on RNA sequencing data.

Tissue Category	Tissue Type	Relative Expression (Reads Per Million - RPM)	Reference
Mesenchymal	Fat	High (~10^6)	[5]
Fibroblast	High (~10^5 - 10^6)	[5]	
Muscle	Skeletal Muscle	Moderate (~10^4)	[5]
Heart	Moderate (~10^4)	[5]	
Glandular	Prostate	Moderate to High (Predominantly Stromal)	[5]
Pancreas	Moderate (~10^4)	[5]	_
Thyroid	Moderate (~10^4)	[5]	
Adrenal Gland	High	[7]	
Epithelial	Skin	Moderate (~10^4)	[5]
Colon	High (Predominantly in mesenchymal cells)	[4]	
Lung	Moderate	[7]	-
Nervous	Brain	Moderate (~10^4)	[5][7][8]
Immune	Spleen	Moderate	[7]
Bone Marrow	Moderate	[7]	

Note: Expression levels are categorized based on reported Reads Per Million (RPM) from RNA sequencing data. Actual quantitative values can vary between studies and detection methods.

## **Experimental Protocols**



Accurate quantification and localization of miR-143 are essential for understanding its biological functions. The primary methods employed are quantitative real-time PCR (qRT-PCR), Northern blotting, and in situ hybridization (ISH).

# Quantitative Real-Time PCR (qRT-PCR) for miRNA Detection

qRT-PCR is a highly sensitive method for detecting and quantifying miRNA expression from total RNA samples.[9][10] The stem-loop reverse transcription (RT) method is commonly used due to its specificity for mature miRNAs.[9]

- 1. Reverse Transcription (RT) with Stem-Loop Primer:
- Objective: To specifically reverse transcribe mature miRNA into cDNA.
- Procedure:
  - Prepare an RT master mix containing total RNA, a miRNA-specific stem-loop RT primer,
     dNTPs, reverse transcriptase (e.g., ArrayScript™), and RT buffer.[10]
  - Incubate the reaction at 37°C for 30 minutes for the reverse transcription to occur.[10]
  - Inactivate the reverse transcriptase by heating at 95°C for 10 minutes.[10]
  - The resulting cDNA product can be stored at -20°C or used immediately for PCR.[10]
- 2. Real-Time PCR Amplification:
- Objective: To amplify and quantify the miRNA-specific cDNA.
- Procedure:
  - Prepare a PCR master mix containing the RT product (cDNA), a miRNA-specific forward primer, a universal reverse primer, and a real-time PCR reagent (e.g., SYBR® Green or a TaqMan® probe).[11][12]
  - Perform the PCR in a real-time thermal cycler with an initial denaturation step (e.g., 95°C for 5-10 minutes).[9][10]



- Follow with 40-45 cycles of denaturation (e.g., 95°C for 5-15 seconds) and combined annealing/extension (e.g., 60°C for 30-60 seconds).[9][11]
- A melting curve analysis is performed at the end of the cycles to verify the specificity of the amplified product.[9]
- Relative quantification is typically performed using the delta-delta Ct method, normalizing to a stable internal control RNA such as U6 snRNA.[12]

### **Northern Blotting for miRNA Detection**

Northern blotting is a valuable technique for determining the size and abundance of specific miRNAs and their precursors.[13] The use of Locked Nucleic Acid (LNA) probes significantly enhances the sensitivity and specificity of this method.[14][15]

- 1. RNA Electrophoresis: Total RNA samples (10-30 μg) are separated on a denaturing polyacrylamide gel (e.g., 15%).[15]
- 2. RNA Transfer: The separated RNA is transferred from the gel to a positively charged nylon membrane via electroblotting.[16]
- 3. UV Cross-linking & Baking: The RNA is fixed to the membrane using UV cross-linking and baking at 80°C.[16]
- 4. Pre-hybridization: The membrane is incubated in a pre-hybridization buffer to block non-specific binding sites.[16]
- 5. Hybridization: The membrane is hybridized overnight with a radiolabeled or biotin-labeled LNA probe specific to miR-143 at a temperature optimized for the probe's melting temperature.[14][15]
- 6. Washing: The membrane is washed under stringent conditions (e.g., using SSC buffers of decreasing concentration) to remove unbound probe.[16]
- 7. Detection: The hybridized probe is detected. For radiolabeled probes, this is done by exposing the membrane to a phosphorimager screen.[16] For biotin-labeled probes, it



involves incubation with a streptavidin-enzyme conjugate followed by a chemiluminescent substrate.[17]

### In Situ Hybridization (ISH) for miRNA Localization

ISH allows for the visualization of miRNA expression within the cellular context of tissue sections, providing crucial spatial information.[18][19] LNA-based probes are the gold standard for miRNA ISH due to their high affinity and specificity.[18][20]

- 1. Tissue Preparation: Frozen or paraffin-embedded tissue sections are mounted on slides, deparaffinized (if necessary), rehydrated, and treated with proteinase K or pepsin to improve probe accessibility.[18][21]
- 2. Pre-hybridization: Slides are incubated in a pre-hybridization solution.
- 3. Hybridization: A digoxigenin (DIG)-labeled LNA probe for miR-143 is applied to the tissue section and hybridized overnight at an optimized temperature (e.g., 55°C).[18][22]
- 4. Stringency Washes: Slides are washed with SSC buffers at high temperatures to remove non-specifically bound probes.[18]
- 5. Immunological Detection: The DIG-labeled probe is detected by incubating the slides with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).[18]
- 6. Signal Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate where the miRNA is expressed.[18] The signal is then visualized using light microscopy.[18]
- 7. Counterstaining: The tissue can be counterstained (e.g., with hematoxylin) to visualize cellular morphology.[21]

## **Signaling Pathways and Molecular Targets**

miR-143 functions as a tumor suppressor by targeting and downregulating the expression of multiple oncogenes, thereby modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][3]

Key signaling pathways regulated by miR-143 include:



- RAS-MAPK/ERK Pathway: This is a central pathway in cancer progression. miR-143 directly
  targets key components such as KRAS and ERK5 (MAPK7).[23][24] By inhibiting these
  targets, miR-143 suppresses cancer cell proliferation and invasion.[23]
- PI3K/Akt Pathway: Another crucial pathway for cell survival and growth, the PI3K/Akt pathway is also modulated by miR-143.[3][23]
- Wnt/β-catenin Pathway: miR-143-3p can regulate this pathway, which is vital in development and often dysregulated in cancer.[3]

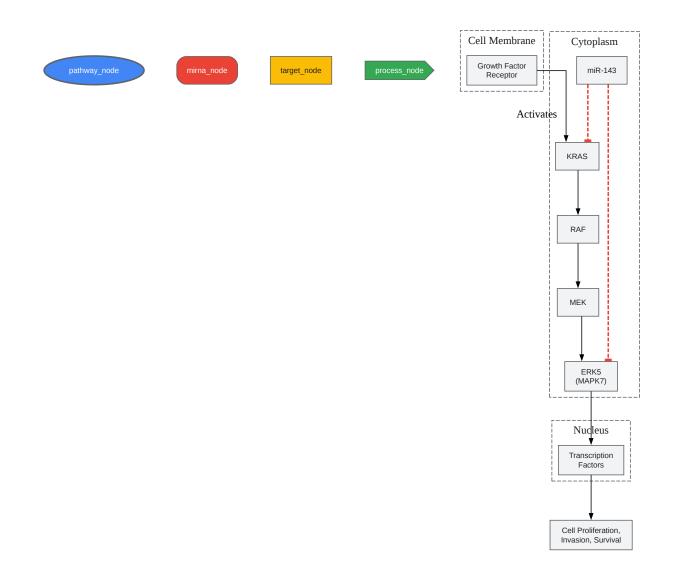
Validated molecular targets of miR-143 include:

- KRAS: A major oncogene frequently mutated in various cancers.[1][25]
- ERK5 (MAPK7): A member of the MAPK family involved in cell growth and proliferation.[24] [26]
- BCL-2: An anti-apoptotic protein.[1][25]
- Hexokinase 2 (HK2): An enzyme involved in glucose metabolism, often upregulated in cancer cells.[2][24]
- MACC1: Metastasis-associated in colon cancer 1.[25]
- ITGA6: Integrin alpha-6, involved in cell adhesion and migration.[25]
- TLR2: Toll-like receptor 2, which can promote inflammatory pathways.[25]

## **Mandatory Visualizations**

The following diagrams illustrate a key signaling pathway regulated by miR-143 and a standard experimental workflow for its detection.

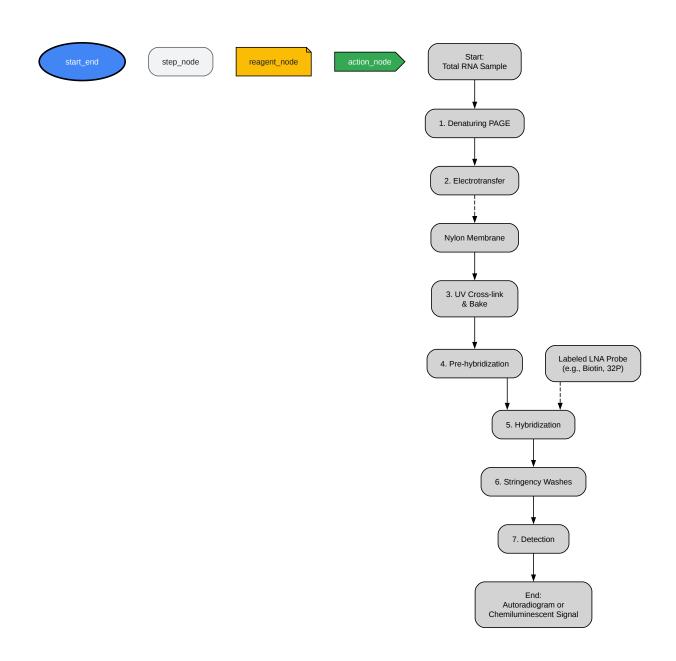




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Caption: miR-143 regulation of the RAS/MAPK signaling pathway.





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Caption: Experimental workflow for miRNA detection by Northern blotting.



#### Conclusion

miR-143 is a ubiquitously expressed but differentially regulated microRNA with well-established tumor-suppressive functions. Its expression is particularly high in mesenchymal tissues and is frequently downregulated in various cancers. Understanding the tissue-specific expression patterns and the molecular pathways it governs is critical for leveraging miR-143 as a potential biomarker for cancer diagnosis and prognosis, as well as a target for novel therapeutic strategies. The methodologies detailed in this guide provide a robust framework for researchers to accurately study and quantify miR-143 in diverse biological contexts.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. Biological functions and potential mechanisms of miR-143-3p in cancers (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell-type specific expression of oncogenic and tumor suppressive microRNAs in the human prostate and prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and function of the miR-143/145 cluster in vitro and in vivo in human breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. takarabio.com [takarabio.com]

#### Foundational & Exploratory





- 13. Detection of viral microRNAs by Northern blot analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biosyn.com [biosyn.com]
- 16. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 17. signosisinc.com [signosisinc.com]
- 18. In situ hybridization detection of microRNAs PMC [pmc.ncbi.nlm.nih.gov]
- 19. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 20. Small RNA Detection by in Situ Hybridization Methods PMC [pmc.ncbi.nlm.nih.gov]
- 21. miRNA in situ hybridization [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview -PMC [pmc.ncbi.nlm.nih.gov]
- 24. MIR143 microRNA 143 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 25. Frontiers | Targeting microRNA-143 in colorectal cancer: advances in molecular biosciences for biomarker-based diagnostics, therapeutic strategies, and drug resistance prediction [frontiersin.org]
- 26. Identifying targets of miR-143 using a SILAC-based proteomic approach PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [miR-143 expression in different human tissues].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#mir-143-expression-in-different-human-tissues]

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